molecular formula C18H21NO3S B2536994 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine CAS No. 1351612-96-8

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Cat. No. B2536994
CAS RN: 1351612-96-8
M. Wt: 331.43
InChI Key: YEZQHFSWHZBGRW-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are involved in many biological processes and are substructures of many pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the sulfonyl group might increase its acidity, while the methoxy group might influence its reactivity .

Scientific Research Applications

Green Methodologies

Research has identified a 'green' alternative methodology using benzoyl cyanide in an ionic liquid for the efficient and selective benzoylation of nucleosides. This method, representing an eco-friendly alternative to conventional systems, shows the potential for broad applications in organic synthesis and drug development (Prasad et al., 2005).

Anti-inflammatory and Analgesic Activities

Studies on pyrrolo[1,2-a]pyrrole derivatives have shown significant anti-inflammatory and analgesic activities. The compounds synthesized, including 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, exhibited high potency in mouse models and minimal gastrointestinal side effects, indicating their therapeutic potential (Muchowski et al., 1985).

Synthesis of Heterocyclic Systems

Research has focused on the preparation of polyfunctionally substituted pyridine systems, highlighting a methodology for the synthesis of diverse heterocyclic compounds. This approach underscores the utility of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine derivatives in constructing complex molecular architectures (Elkholy et al., 2000).

Synthesis of Pyrrolidines with Potential Biological Activity

The synthesis of new pyrrolidines containing various functional groups, such as sulfonyl and iminosulfonyl, by 1,3-dipolar cycloaddition reactions, has been demonstrated. This research opens pathways for the development of novel compounds with potential biological activities (Markitanov et al., 2016).

Molecular Structure and Conformation Studies

The structural and conformational analyses of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, investigated for its potential as an antineoplastic agent, shed light on its molecular geometry and interactions. Such studies are crucial for understanding the bioactive conformation of drug candidates (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrrolidine derivatives exhibit biological activity and can interact with various enzymes and receptors .

Future Directions

Pyrrolidine derivatives are a focus of ongoing research due to their prevalence in biologically active compounds. Future research may explore new synthetic methods, potential applications, and more detailed property analyses .

properties

IUPAC Name

1-benzylsulfonyl-3-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-22-18-9-7-16(8-10-18)17-11-12-19(13-17)23(20,21)14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZQHFSWHZBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

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